molecular formula C7H6F2N2S B1597958 (2,6-Difluorophenyl)thiourea CAS No. 59772-31-5

(2,6-Difluorophenyl)thiourea

Cat. No. B1597958
Key on ui cas rn: 59772-31-5
M. Wt: 188.2 g/mol
InChI Key: AWPKXPUZILRUDJ-UHFFFAOYSA-N
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Patent
US07767701B2

Procedure details

Benzoyl chloride (5.44 g, 38 mmol) was added dropwise to a solution of ammonium thiocyanate (2.55 g, 42.6 mmol) in acetone. Solution was refluxed for 10 minutes at which time a solution of 2,6-difluoro-aniline (5.0 g, 38.8 mmol) in acetone was added dropwise and the solution refluxed for approximately 5 minutes. The solution was then poured into 500 mL of water and a resulting solid precipitated out. The separated crystalline solid was collected by filtration and then heated in a NaOH solution (3 g in 50 mL H2O). The solution was acidified with conc. HCl, then made slightly basic using conc. NH4OH. Crystalline solid was seen and collected to obtain (2,6-difluoro-phenyl)-thiourea. A mixture of the thiourea (5.7 g, 30.3 mmol), AcONa (2.43 g) and ClCH2CO2H (2.86 g) in AcOH (20 mL) was heated to reflux at 130 C.° for four hours. The mixture was poured onto water and the formed solid was isolated by filtration. It was washed with water to give the desired thiazolidinone (a compound of formula IV in which R is 2,6-difluorophenyl) (6.75 g, 29.6 mmol). A mixture of the thiazolidinone (200 mg, 0.8 mmol), 6-formyl quinoline (137 mg, 0.8 mmol) and AcONa (211 mg, 2.4 mmol) in AcOH (10 mL) was heated to reflux at 130 C.° for 2 days. Water was added to the solution and generated a solid that was collected by filtration and washed with water, followed by desiccation in vacuo to afford the title compound as a yellow solid. ES (±) MS m/e=368.0 (M+H). HPLC (rt)−4.53 m
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C1C=CC=CC=1.[S-:10][C:11]#[N:12].[NH4+].[F:14][C:15]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:16]=1[NH2:17].O>CC(C)=O>[F:14][C:15]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[C:16]=1[NH:17][C:11]([NH2:12])=[S:10] |f:1.2|

Inputs

Step One
Name
Quantity
5.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
2.55 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for approximately 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
a resulting solid precipitated out
FILTRATION
Type
FILTRATION
Details
The separated crystalline solid was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
heated in a NaOH solution (3 g in 50 mL H2O)
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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